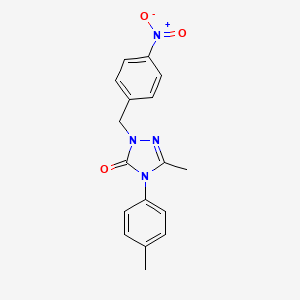

5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-12-3-7-15(8-4-12)20-13(2)18-19(17(20)22)11-14-5-9-16(10-6-14)21(23)24/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNGOFQMXWQMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201124582 | |

| Record name | 2,4-Dihydro-5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860785-12-2 | |

| Record name | 2,4-Dihydro-5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860785-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. The triazole ring is known for its role in various pharmacological applications, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of 5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is with a molecular weight of 344.38 g/mol. Its structure contributes to its biological activity by allowing interactions with various biological targets.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Triazole compounds have been shown to possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Enzyme Inhibition : Triazoles are known to inhibit specific enzymes, which can be beneficial in treating diseases like Alzheimer's.

The biological activity of 5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may involve:

- Enzyme Interaction : Binding to specific enzymes or receptors alters their activity.

- Cellular Uptake : The compound may enter cells and affect metabolic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various triazole derivatives found that compounds similar to 5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited potent activity against bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Effects

Research has demonstrated that certain triazole derivatives can inhibit cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

- A derivative showed IC50 values in the low micromolar range against breast cancer cells.

Enzyme Inhibition Studies

Triazole compounds have been studied for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases:

- Comparative studies indicated that modifications on the triazole ring significantly enhance AChE inhibitory activity.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Compound 8 (): 4-[2-(1H-Indol-3-yl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Substituents : Indole-ethyl at position 4, phenyl at position 4.

- Synthesis: Ethanol recrystallization (37% yield, m.p. 205–206°C).

- The lower yield of Compound 8 compared to other analogues (e.g., 81% for Compound 9b) suggests steric hindrance from bulky substituents .

Compound 7 (): 2-[(4-Chlorophenyl)sulfonyl]-4-[2-(1H-indol-3-yl)ethyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Substituents : Chlorophenylsulfonyl at position 2, indole-ethyl at position 3.

- Synthesis : Reaction with chlorobenzenesulfonyl chloride (48% yield, m.p. 147–149°C).

- Key Differences : The sulfonyl group increases acidity and hydrogen-bonding capacity compared to the nitrobenzyl group. The lower melting point (147–149°C) reflects reduced crystallinity due to flexible sulfonyl linkages .

Compound 9b (): 5-(4-Chlorobenzyl)-4-(3-{4-[3-(3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)propyl]piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Substituents : Chlorobenzyl at position 5, piperazine-propyl at position 4.

- Synthesis: Ethanol/water recrystallization (81% yield, m.p. 214–216°C).

- Key Differences : The piperazine-propyl chain enhances solubility in polar solvents, while the nitrobenzyl group in the target compound may confer stronger dipole interactions .

Physicochemical Properties

Key Observations :

- Nitro-substituted analogues (e.g., target compound) are expected to exhibit higher melting points than chlorophenyl or methyl derivatives due to stronger dipole interactions .

- Sulfonyl and thione groups (e.g., Compound 7, TMAT) introduce distinct IR signatures absent in the target compound .

Antifungal Activity ():

- Compounds with 4-nitrobenzyl or chloro substituents (e.g., Compound 9b) show enhanced antifungal activity compared to methoxy derivatives. The nitro group may disrupt fungal membrane integrity via redox interactions .

Corrosion Inhibition ():

- Triazole-thione-Schiff bases (e.g., TMAT) inhibit steel corrosion in acidic environments via adsorption. The nitro group in the target compound could improve adsorption efficiency through stronger electron-withdrawing effects .

Antimicrobial Activity ():

- Mannich-base triazolones (e.g., 7a, b) exhibit broad-spectrum antimicrobial activity. Nitro-substituted derivatives may enhance Gram-negative targeting due to increased lipophilicity .

Theoretical and Computational Insights

- DFT Studies (): Electron-withdrawing groups (e.g., nitro) lower HOMO-LUMO gaps, increasing reactivity. This contrasts with methoxy or methyl groups, which raise energy barriers .

- Molecular Dynamics (): Nitrobenzyl substituents may induce conformational rigidity, affecting binding to biological targets or surfaces .

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?

A common method involves refluxing substituted triazole precursors with aldehydes in ethanol under acidic conditions. For example, reacting 4-amino-triazole derivatives with 4-nitrobenzaldehyde in ethanol containing glacial acetic acid (4–5 drops) for 4–6 hours, followed by solvent evaporation and purification via recrystallization . Control of stoichiometry (1:1 molar ratio) and reaction time is critical to minimize byproducts.

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Crystallographic system : Monoclinic (e.g., space group P2₁/c) .

- Data collection : Using a Bruker SMART CCD diffractometer with graphite-monochromated radiation (λ = 0.71073 Å) .

- Refinement : Least-squares methods (R factor < 0.05) to resolve bond lengths, angles, and intermolecular interactions .

Q. What preliminary biological activities are reported for this compound?

Triazol-3-one derivatives exhibit antimicrobial and antifungal properties. For example:

- Antifungal assays : Tested against Candida albicans via disk diffusion, with zone-of-inhibition metrics .

- Antimicrobial screening : MIC (Minimum Inhibitory Concentration) values determined using broth microdilution against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

DFT calculations (e.g., B3LYP hybrid functional) are used to:

- Electron distribution : Analyze HOMO-LUMO gaps to predict reactivity .

- Thermochemistry : Compute atomization energies (average deviation ±2.4 kcal/mol) using gradient-corrected exchange-correlation functionals .

- Kinetic energy density : Model correlation effects via Colle-Salvetti formalism for accurate molecular orbital descriptions .

Q. How to resolve contradictions in biological activity data across studies?

Q. What experimental frameworks assess the environmental fate of this compound?

Long-term ecological studies involve:

- Abiotic transformations : Hydrolysis/photolysis rates under controlled pH/UV conditions .

- Biotic interactions : Bioaccumulation assays in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification .

- Ecosystem modeling : QSAR (Quantitative Structure-Activity Relationship) to predict persistence and toxicity .

Q. How to design structure-activity relationship (SAR) studies for pharmacological optimization?

Key steps include:

- Functional group variation : Synthesize analogs with substitutions (e.g., replacing nitrobenzyl with morpholine moieties) to test antimicrobial potency .

- Pharmacokinetic profiling : Use HPLC-UV to measure logP (lipophilicity) and plasma protein binding .

- In silico docking : AutoDock Vina to predict binding affinities to target enzymes (e.g., fungal CYP51) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.